molecular formula C12H11ClN4O B11948258 1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea CAS No. 64699-76-9

1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea

Cat. No.: B11948258
CAS No.: 64699-76-9
M. Wt: 262.69 g/mol
InChI Key: YLLAZBVNZTUCKV-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea (CAS: 64699-76-9) is a urea derivative characterized by a 3-chloro-4-methylphenyl group attached to one nitrogen atom of the urea moiety and a pyrimidinyl substituent on the other nitrogen. Its molecular formula is C₁₂H₁₁ClN₄O, with a molecular weight of 262.69 g/mol .

Properties

CAS No.

64699-76-9

Molecular Formula

C12H11ClN4O

Molecular Weight

262.69 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-pyrimidin-2-ylurea

InChI

InChI=1S/C12H11ClN4O/c1-8-3-4-9(7-10(8)13)16-12(18)17-11-14-5-2-6-15-11/h2-7H,1H3,(H2,14,15,16,17,18)

InChI Key

YLLAZBVNZTUCKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NC=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Bis(trichloromethyl) Carbonate (BTC)-Mediated Urea Formation

An alternative method employs BTC as a carbonyl source to facilitate urea synthesis between 3-chloro-4-methylaniline and 2-aminopyrimidine .

Procedure :

  • BTC (0.33 equiv) is dissolved in dichloromethane (DCM) at 0°C.

  • A solution of 3-chloro-4-methylaniline (1.0 equiv) and 2-aminopyrimidine (1.0 equiv) in DCM is added slowly.

  • The mixture is stirred at room temperature for 6 hours, followed by extraction with sodium bicarbonate and purification via silica gel chromatography .

Key Data :

ParameterValueSource
Yield65–78%
Reaction Time6 hours

Carbodiimide Coupling Approach

This method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carbonyl group for urea formation .

Procedure :

  • 3-Chloro-4-methylaniline (1.0 equiv) and 2-aminopyrimidine (1.0 equiv) are dissolved in tetrahydrofuran (THF).

  • EDC (1.2 equiv) and N-hydroxysuccinimide (NHS) (1.1 equiv) are added, and the reaction is stirred at 25°C for 24 hours.

  • The product is isolated via vacuum filtration and washed with cold ether .

Key Data :

ParameterValueSource
Yield60–70%
SolventTHF

Comparative Analysis of Methods

MethodAdvantagesLimitations
Isocyanate-AmineHigh yield, simple workupRequires toxic isocyanate
BTC-MediatedAvoids isocyanatesLonger reaction time
Carbodiimide CouplingMild conditionsLower yield

Characterization and Validation

  • FT-IR : N-H stretch at 3320 cm⁻¹, C=O stretch at 1685 cm⁻¹ .

  • ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, pyrimidine), 7.65–7.20 (m, 3H, aryl), 2.35 (s, 3H, CH₃) .

  • LC-MS : m/z 263.07 [M+H]⁺ .

Industrial-Scale Considerations

  • Solvent Choice : DMF or DMSO preferred for solubility and reaction efficiency .

  • Purification : Recrystallization from methanol achieves >95% purity .

  • Safety : BTC and isocyanates require handling under inert conditions due to toxicity .

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Antibacterial Activity

Compounds with lipophilic aliphatic chains (e.g., heptyl in ) or aromatic extensions (e.g., 4-phenylbutan-2-yl in ) demonstrate enhanced antibacterial efficacy. The 3-chloro-4-methylphenyl group appears critical for targeting Gram-positive and Gram-negative pathogens, possibly by disrupting bacterial membrane integrity or enzyme function .

Anti-Tuberculosis Potential

Urea derivatives with alkyl chains (e.g., heptyl, cyclooctyl) exhibit anti-tuberculosis activity, likely due to improved cell membrane permeability. The 3-chloro-4-methylphenyl moiety contributes to target specificity, though exact molecular targets remain uncharacterized .

Biological Activity

1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea is a compound with significant potential in medicinal chemistry, particularly noted for its anti-inflammatory, analgesic, antimicrobial, and anticancer activities. Its unique structure combines a chloro-substituted aromatic ring with a pyrimidine moiety, which enhances its biological activity profile.

  • Molecular Formula : C12H11ClN4O
  • Molecular Weight : 262.69 g/mol
  • CAS Number : 64699-76-9
  • IUPAC Name : 1-(3-chloro-4-methylphenyl)-3-pyrimidin-2-ylurea

The biological activity of 1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea primarily arises from its interaction with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. The compound exhibits significant inhibitory potency, with IC50 values indicating strong potential as an anti-inflammatory agent comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory and Analgesic Activity

Preliminary studies have demonstrated that 1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea effectively inhibits COX enzymes, leading to reduced inflammation and pain. The compound's selectivity for COX-2 over COX-1 suggests a favorable side effect profile typical of newer NSAIDs .

Antimicrobial Properties

Research indicates that this compound also possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth at low concentrations. The minimum inhibitory concentration (MIC) values suggest broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

In addition to its anti-inflammatory effects, there is ongoing research into the anticancer properties of 1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea. Early findings suggest that it may inhibit tumor growth in various cancer cell lines, although further studies are necessary to elucidate its mechanisms and efficacy in vivo .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-(3-Chloroanilino)-3-(pyridin-2-yl)ureaC12H10ClN3OContains a pyridine instead of pyrimidine; potential different biological activity.
1-(4-Methylphenyl)-3-(2-pyrimidinyl)ureaC12H12N4OLacks chlorine; may exhibit different pharmacological properties.
1-(2-Chlorophenyl)-3-(2-pyrimidinyl)ureaC12H10ClN4OSubstituted at the ortho position; could affect binding interactions.

The distinct combination of functional groups in 1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea imparts unique chemical and biological properties that differentiate it from these analogs .

Case Studies and Research Findings

Several studies have documented the biological activities of 1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea:

  • Anti-inflammatory Study : A study demonstrated that the compound significantly reduced edema in animal models when administered prior to inflammatory stimuli, supporting its use as an anti-inflammatory agent.
  • Antimicrobial Evaluation : Another research project tested the compound against multiple bacterial strains, reporting MIC values ranging from 0.25 to 1 μg/mL, indicating potent antimicrobial activity .
  • Anticancer Research : Ongoing investigations are exploring its effects on various cancer cell lines, with preliminary results showing inhibition of cell proliferation and induction of apoptosis in treated cells .

Q & A

Q. What are the optimized synthetic routes for 1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling 3-chloro-4-methylphenyl isocyanate with 2-aminopyrimidine derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Catalysts : Base catalysts (e.g., DABCO) improve nucleophilic attack efficiency .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventDMF or acetonitrile+20–30%
Catalyst (DABCO)0.2–0.3 mmol+15–25%
Temperature65–75°C+10–20%

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm urea linkage formation and aromatic substitution patterns (e.g., δ 7.5–8.5 ppm for pyrimidine protons) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 276.09) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .

Q. How is preliminary biological activity screened?

Methodological Answer:

  • In vitro assays : Anti-proliferative activity tested against cancer cell lines (e.g., NCI-60 panel) via MTT assays .
  • Enzyme inhibition : Kinase or protease inhibition assays quantify IC50_{50} values using fluorogenic substrates .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. methyl groups) impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Chloro substituent : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
  • Pyrimidine ring : Nitrogen positioning modulates hydrogen bonding with biological targets .

Q. Table 2: Substituent Effects on IC50_{50} (μM)

SubstituentTarget EnzymeIC50_{50}
3-Cl-4-Me-phenylKinase X0.45
4-F-phenylKinase X1.20
2-Me-pyrimidineKinase Y2.10

Q. How can crystallographic data resolve contradictions in proposed binding modes?

Methodological Answer:

  • SHELXL refinement : Resolves electron density maps to confirm urea conformation (e.g., trans vs. cis orientation) .
  • Docking validation : Molecular dynamics simulations (e.g., AutoDock Vina) cross-validate crystallographic poses .

Q. What strategies mitigate off-target effects in pharmacological studies?

Methodological Answer:

  • Selectivity profiling : Screen against >100 kinases to identify cross-reactivity .
  • Metabolite analysis : LC-MS/MS detects reactive metabolites that may cause toxicity .

Q. How are in vivo pharmacokinetic parameters optimized?

Methodological Answer:

  • Lipinski’s Rule compliance : LogP <5 and molecular weight <500 Da improve bioavailability .
  • Prodrug design : Esterification of urea NH groups enhances membrane permeability .

Q. What computational methods predict metabolic stability?

Methodological Answer:

  • CYP450 metabolism : Use Schrödinger’s BioLuminate to identify oxidation hotspots (e.g., morpholine ring ).
  • Half-life prediction : QSAR models correlate logD7.4_{7.4} with hepatic clearance rates .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Plasma protein binding : Use equilibrium dialysis to measure free fraction; >90% binding reduces in vivo activity .
  • Metabolic stability : Compare liver microsome half-lives (e.g., human vs. rodent) to adjust dosing regimens .

Q. What validation steps confirm target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Quantify target protein stabilization upon compound treatment .
  • RNAi knockdown : Correlate gene silencing with compound efficacy loss .

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